molecular formula C18H12O5 B4536864 2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione

2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione

Cat. No.: B4536864
M. Wt: 308.3 g/mol
InChI Key: AKIPSZPCPQCXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a methoxy group attached to a benzodioxole ring, and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione typically involves a multi-step process starting from readily available starting materials. One common method involves the condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways and the inhibition of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione is unique due to its specific combination of the benzodioxole and indene-1,3-dione moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O5/c1-21-14-8-16-15(22-9-23-16)7-10(14)6-13-17(19)11-4-2-3-5-12(11)18(13)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIPSZPCPQCXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C3C(=O)C4=CC=CC=C4C3=O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Reactant of Route 5
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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Reactant of Route 6
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2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione

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